molecular formula C16H18N2O4 B3012087 methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate CAS No. 1396884-78-8

methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B3012087
CAS No.: 1396884-78-8
M. Wt: 302.33
InChI Key: PHYSPJQGKGULEO-UHFFFAOYSA-N
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Description

Methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.33. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

  • A novel four-step synthesis method for the pyrrolo[2,1-c][1,4]benzodiazocine ring system has been described, involving alkylating 1H-pyrrole-2-carbaldehyde with ethyl or methyl bromoacetate and subsequent oxidization and transformations (Koriatopoulou, Karousis, & Varvounis, 2008).

Inhibitors in Biochemistry

  • In the context of inhibiting glycolic acid oxidase, certain derivatives with large lipophilic substituents have shown potent in vitro inhibition. Methylation of the nitrogen or the hydroxy substituent in these compounds led to a dramatic reduction in potency, emphasizing the importance of acidic functions in the 1H-pyrrole-2,5-dione nucleus (Rooney et al., 1983).

Electropolymerization Studies

  • A study on the electropolymerization and electrocopolymerization with pyrrole involving 4-(pyrrol-1-yl)-benzenethiol derivatives. These derivatives were used in self-assembled monolayers on gold to improve the properties of polymerized poly(pyrrole) layers (Schneider, Füser, Bolte, & Terfort, 2017).

Anti-Juvenile Hormone Agents

  • Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate has been investigated as an anti-juvenile hormone agent. This compound induced precocious metamorphosis in larvae, a symptom of hormone deficiency. The 4-ethoxycarbonyl group on the benzene ring was identified as crucial for activity (Ishiguro et al., 2003).

Histone Deacetylase Inhibitors

  • Research into histone deacetylase inhibitors identified various compounds as potent inhibitors. Substitutions on the pyrrole-C2 ethene chains significantly influenced HDAC inhibitory activity, with the unsubstituted ethene chain generally being the most effective (Mai et al., 2004).

Transformations in Organic Chemistry

  • Transformations of 3-formylchromones into pyrroles and pyridines have been explored. Different bi-functional nucleophiles were used to obtain a variety of products, providing insights into mechanistic pathways in organic synthesis (Clarke et al., 1985).

Supramolecular Structures

  • Studies on hydrogen-bonded supramolecular structures in ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate have revealed intricate molecular linkages, contributing to the understanding of molecular architectures (Portilla et al., 2007).

NLO Activities

  • In silico screening for nonlinear optical (NLO) properties has been conducted on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives. These compounds exhibited significant NLO properties, suggesting potential applications in NLO materials (Kiven et al., 2023).

Crystal Engineering

  • Methyl 2-(carbazol-9-yl)benzoate has been used in crystal engineering studies, demonstrating a phase transition under high pressure in a high-Z' structure. This research contributes to the understanding of molecular packing and phase transitions in crystals (Johnstone et al., 2010).

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-18-9-3-4-13(18)14(19)10-17-15(20)11-5-7-12(8-6-11)16(21)22-2/h3-9,14,19H,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYSPJQGKGULEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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